![molecular formula C15H18N2O2S B2488115 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421509-49-0](/img/structure/B2488115.png)
2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide involves complex organic synthesis routes. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights a method for preparing functionally substituted benzisoxazoles, which are crucial for developing various heterocycles with pharmacological activities. This process was achieved through a simple method, demonstrating the potential for synthesizing complex molecules like 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide through analogous routes (Khodot & Rakitin, 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using various spectroscopic methods, including 1H, 13C NMR, and IR spectroscopy. These techniques provide essential insights into the compound's molecular framework, such as the presence of functional groups and the overall molecular architecture. For instance, the structure of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides was established through elemental analysis, high-resolution mass spectrometry, and spectroscopic methods, showcasing the detailed structural analysis that would apply to 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide (Yu et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds is often explored through their interactions with various reagents, leading to the formation of new derivatives with potential biological activities. For example, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives involved carbodiimide condensation, indicating the potential chemical reactivity paths that 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide might undergo (Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are typically investigated using techniques like X-ray crystallography, which provides detailed insights into the compound's crystalline structure and physical characteristics. An example of this is the study on the synthesis of ethyl 2-((1H-Benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates, which discusses the optimization of reaction conditions and yields, offering a glimpse into the physical properties analysis relevant to our compound of interest (Mobinikhaledi et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties involves exploring the stability, reactivity with other chemicals, and potential applications based on the compound's functional groups. These analyses help in predicting the behavior of compounds in various chemical reactions and their potential use in different applications. The study on the reactivity of 2-Cyano-N-(4-(1-Methyl-1 H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H-Pyrazol-5-yl)Acetamide presents an example of how detailed chemical properties can be elucidated, offering insights into the types of reactions and transformations that similar compounds, including 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, might undergo (Khalil et al., 2012).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-9-14(19-17-12)7-8-16-15(18)11-20-10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDUYKDAAMZVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide |
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